molecular formula C21H23N3O7S B1674722 Lenampicillin CAS No. 86273-18-9

Lenampicillin

Cat. No.: B1674722
CAS No.: 86273-18-9
M. Wt: 461.5 g/mol
InChI Key: ZKUKMWMSYCIYRD-ZXFNITATSA-N
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Description

  • Mechanism of Action

    Target of Action

    Lenampicillin is an antibiotic drug of the penicillin class . Its primary targets are bacterial penicillin-binding proteins (PBPs), specifically transpeptidase . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

    Mode of Action

    This compound is a prodrug of ampicillin . After oral administration, it is rapidly converted into ampicillin . The active compound, ampicillin, inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs located inside the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial cell lysis .

    Biochemical Pathways

    The action of this compound primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

    Pharmacokinetics

    This compound exhibits favorable pharmacokinetic properties. It achieves higher peak serum concentrations and a more rapid time to peak concentration compared to equivalent doses of amoxicillin . This suggests that this compound has a high bioavailability and is rapidly absorbed in the body . .

    Result of Action

    The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacteria, effectively treating the bacterial infection .

    Action Environment

    The efficacy and stability of this compound, like other antibiotics, can be influenced by various environmental factors. These may include pH levels, temperature, and the presence of other microbial species . Additionally, the development of antibiotic resistance in bacteria is a significant concern. This can be influenced by factors such as misuse and overuse of antibiotics, genetic mutations in bacteria, and horizontal gene transfer among bacterial populations .

    Preparation Methods

    • Lenampicillin is synthesized through specific routes and reaction conditions.
    • Unfortunately, detailed synthetic methods and industrial production processes are not widely available in the literature.
  • Chemical Reactions Analysis

    • Lenampicillin undergoes typical reactions associated with penicillins, including:
      • Hydrolysis of the β-lactam ring.
      • Formation of ampicillin as the active compound.
    • Common reagents and conditions used in these reactions are consistent with those employed for other penicillins.
    • The major product formed is ampicillin, which retains its antibacterial properties.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Lenampicillin’s uniqueness lies in its prodrug nature, rapidly converting to ampicillin.
    • Similar compounds include other penicillins like ampicillin, amoxicillin, and piperacillin.

    Properties

    IUPAC Name

    (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZKUKMWMSYCIYRD-ZXFNITATSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N3O7S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1057901
    Record name Lenampicillin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1057901
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    461.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    86273-18-9
    Record name Lenampicillin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=86273-18-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Lenampicillin [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Lenampicillin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1057901
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LENAMPICILLIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    A: Lenampicillin itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral administration, this compound is rapidly hydrolyzed to Ampicillin, its active form. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [, ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, ultimately leading to bacterial cell death. []

    ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you could refer to chemical databases such as PubChem or ChemSpider.

    A: this compound is a prodrug and not a catalyst. [, ] Its primary function is to deliver Ampicillin, the active antibiotic, effectively after oral administration. []

    ANone: The provided research papers primarily concentrate on the scientific and clinical aspects of this compound, without directly addressing SHE regulations.

    A: Following oral administration, this compound is rapidly hydrolyzed to Ampicillin, primarily in the intestinal wall. [] This rapid conversion contributes to its higher peak serum concentration compared to Amoxicillin. [, ] The absorption of this compound appears to be efficient, with urinary excretion of metabolites accounting for a significant portion of the administered dose. [] Further research is needed to elucidate the specific distribution, metabolism, and excretion pathways of this compound and its metabolites.

    A: Multiple studies demonstrate the efficacy of this compound in treating various bacterial infections. [1, 7, 10-12, 16, 17, 20, 22, 24, 27] For instance, a randomized controlled trial showed that this compound exhibits comparable efficacy to Amoxicillin in treating acute bacterial infections, with overall efficacy rates exceeding 90%. [, ] this compound also proved effective in treating oral and maxillofacial infections, with an efficacy rate of 87.3%. [] Additionally, this compound demonstrated effectiveness against superficial suppurative skin and soft tissue infections, with results comparable to Amoxicillin. []

    A: As this compound is a prodrug of Ampicillin, resistance mechanisms are likely similar. [] Bacteria can develop resistance to β-lactam antibiotics like Ampicillin through various mechanisms, primarily by producing β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, ] Other resistance mechanisms include alterations in PBPs, reducing their affinity for β-lactams, and decreased permeability of the bacterial cell wall to the antibiotic. []

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